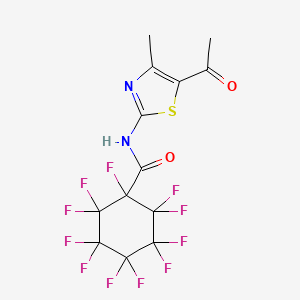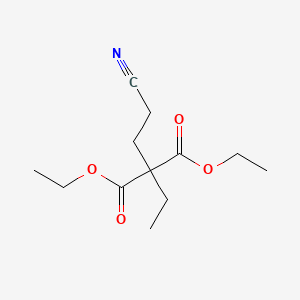
Propanedioic acid, (2-cyanoethyl)ethyl-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, (2-cyanoethyl)ethyl-, diethyl ester is a chemical compound with the molecular formula C12H19NO4. It is a derivative of malonic acid, where the hydrogen atoms are replaced by ethyl and cyanoethyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanedioic acid, (2-cyanoethyl)ethyl-, diethyl ester can be synthesized through the alkylation of diethyl malonate with 2-bromoethyl cyanide. The reaction typically involves the use of a strong base such as sodium ethoxide to deprotonate the diethyl malonate, followed by the addition of 2-bromoethyl cyanide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, (2-cyanoethyl)ethyl-, diethyl ester undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the active methylene group.
Hydrolysis: It can be hydrolyzed to form the corresponding malonic acid derivative.
Condensation: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Alkylation: Sodium ethoxide or sodium hydride as a base, and alkyl halides as alkylating agents.
Hydrolysis: Acidic or basic conditions to break the ester bonds.
Condensation: Aldehydes or ketones in the presence of a base.
Major Products Formed
Alkylation: Formation of more substituted malonates.
Hydrolysis: Formation of malonic acid derivatives.
Condensation: Formation of β-keto esters or other complex molecules.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, (2-cyanoethyl)ethyl-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propanedioic acid, (2-cyanoethyl)ethyl-, diethyl ester involves its ability to act as a nucleophile in various chemical reactions. The cyanoethyl group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis and condensation reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the cyanoethyl group.
Diethyl ethylmalonate: Similar structure but with an ethyl group instead of a cyanoethyl group.
Diethyl 2-ethylmalonate: Another derivative of malonic acid with different substituents.
Uniqueness
Propanedioic acid, (2-cyanoethyl)ethyl-, diethyl ester is unique due to the presence of the cyanoethyl group, which imparts different reactivity and properties compared to other malonic acid derivatives. This makes it valuable in specific synthetic applications where the cyanoethyl group is required.
Eigenschaften
CAS-Nummer |
10444-12-9 |
|---|---|
Molekularformel |
C12H19NO4 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
diethyl 2-(2-cyanoethyl)-2-ethylpropanedioate |
InChI |
InChI=1S/C12H19NO4/c1-4-12(8-7-9-13,10(14)16-5-2)11(15)17-6-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
GSWKMAHBAVRRAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC#N)(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14153532.png)
![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)
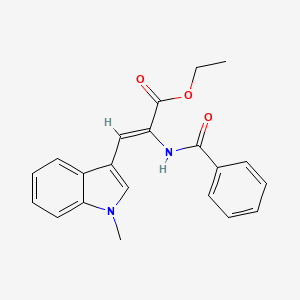
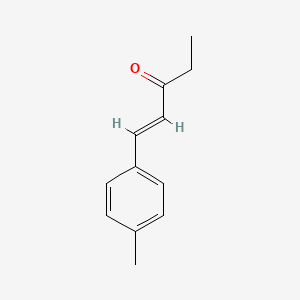
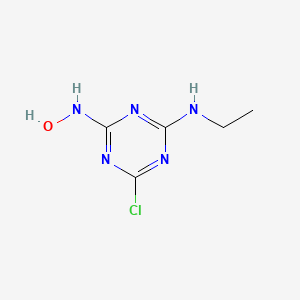
![3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14153555.png)
![[3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide](/img/structure/B14153556.png)
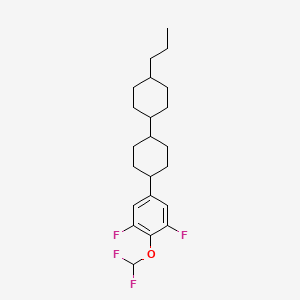
![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14153564.png)

![1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14153592.png)
![5-Methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B14153593.png)
![4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide](/img/structure/B14153594.png)
